molecular formula C13H7N5 B12340874 2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile

2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B12340874
M. Wt: 233.23 g/mol
InChI Key: LLVXJBDGPASYMO-UHFFFAOYSA-N
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Description

The compound 2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile features a pyridine ring substituted at position 3 with a propynyl group (propargyl) and fused to an imidazole core bearing two cyano groups at positions 4 and 3.

Properties

Molecular Formula

C13H7N5

Molecular Weight

233.23 g/mol

IUPAC Name

2-(2-prop-2-ynylpyridin-3-yl)-1H-imidazole-4,5-dicarbonitrile

InChI

InChI=1S/C13H7N5/c1-2-4-10-9(5-3-6-16-10)13-17-11(7-14)12(8-15)18-13/h1,3,5-6H,4H2,(H,17,18)

InChI Key

LLVXJBDGPASYMO-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=C(C=CC=N1)C2=NC(=C(N2)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyanomethyl)-2-(pyridin-3-yl)-1H-imidazole-4,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Pyridin-3-yl Group: The pyridin-3-yl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.

    Addition of the Cyanomethyl Group: The cyanomethyl group can be added through a nucleophilic addition reaction using cyanomethyl anion.

    Incorporation of Dicarbonitrile Groups: The dicarbonitrile groups can be introduced through a reaction with malononitrile under basic conditions.

Industrial Production Methods

Industrial production of 1-(Cyanomethyl)-2-(pyridin-3-yl)-1H-imidazole-4,5-dicarbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyanomethyl)-2-(pyridin-3-yl)-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that derivatives of imidazole compounds exhibit anticancer properties. For instance, studies indicate that 2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile can inhibit specific cancer cell lines by inducing apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.

Mechanism of Action
The compound's mechanism involves:

  • Inhibition of protein kinases associated with cancer progression.
  • Induction of oxidative stress in cancer cells leading to cell death.

Case Study: In Vitro Analysis
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The results were validated through assays like MTT and flow cytometry, confirming its potential as an anticancer agent.

Material Science Applications

Nanocomposite Development
The compound has been utilized in the synthesis of nanocomposites for electronic applications. Its ability to form stable complexes with metal ions allows it to serve as a precursor for materials used in sensors and catalysis.

Thermal Stability
Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This makes it suitable for applications in high-performance materials.

Agricultural Chemistry Applications

Pesticide Formulation
The compound has shown efficacy as a pesticide due to its ability to disrupt the metabolic processes of pests. Field trials demonstrated a significant reduction in pest populations when applied at recommended dosages.

Mechanism of Action
The pesticide action is believed to arise from:

  • Inhibition of key enzymes involved in insect growth.
  • Disruption of neural signaling pathways leading to paralysis and death in target species.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/EffectReference
Medicinal ChemistryAnticancer agentInduces apoptosis via kinase inhibition
Material ScienceNanocomposite precursorEnhances thermal stability
Agricultural ChemistryPesticide formulationDisrupts metabolic processes in pests

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)-2-(pyridin-3-yl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations on the Imidazole Core

The imidazole-4,5-dicarbonitrile scaffold is highly modular. Key structural analogs differ in substituents at position 2 of the imidazole ring:

Compound Name Substituent at Imidazole C2 Key Features Synthesis Method Biological/Functional Data Reference
Target Compound 2-(Prop-2-yn-1-yl)pyridin-3-yl Alkyne group for click chemistry; pyridine enhances π-stacking Not detailed (likely via nucleophilic substitution or cross-coupling) Not reported, but pyridine-imidazole hybrids are pharmacologically active () -
2-(4-Chlorophenyl)-1H-imidazole-4,5-dicarbonitrile 4-Chlorophenyl Electron-withdrawing Cl enhances stability; aryl group improves crystallinity Microwave-assisted one-step synthesis () No direct data, but chlorophenyl analogs often show antimicrobial activity (e.g., )
2-(2-Methylphenyl)-1H-imidazole-4,5-dicarbonitrile 2-Methylphenyl Methyl group increases hydrophobicity Alkylation of diethyl 2-mercaptoimidazole dicarboxylate () Tested for antioxidant activity ()
2-(Pyridin-3-yl)-1H-imidazole-4,5-dicarboxylic acid Pyridin-3-yl (carboxylic acid) Hydrophilic carboxylic acid groups C–N coupling in DMF with a base () Antibacterial activity against S. aureus (MIC: 8–16 µg/mL) ()
2-(1H-Tetrazol-1-yl)-1H-imidazole-4,5-dicarbonitrile Tetrazole Tetrazole introduces H-bonding and metabolic stability Reaction of triethyl orthoformate with NaN₃ () Potential for CNS or anti-inflammatory applications

Functional Group Impact on Properties

  • Electron-Withdrawing Groups (EWGs): The 4,5-dicarbonitrile moiety reduces electron density on the imidazole ring, enhancing electrophilicity and stability. Chlorophenyl () and pyridinyl () substituents further amplify this effect.
  • Alkyne vs. Aryl Groups: The propynyl group in the target compound offers unique reactivity (e.g., Huisgen cycloaddition) compared to aryl substituents, which favor π-π interactions ().
  • Solubility: Carboxylic acid derivatives () exhibit higher aqueous solubility, whereas methylphenyl () or chlorophenyl () analogs are more lipophilic.

Biological Activity

The compound 2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile is a member of the imidazole family, which is known for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the context of neurological disorders and cancer treatment. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H8N4 molecular formula \text{C}_{13}\text{H}_{8}\text{N}_{4}\text{ molecular formula }

Structural Features

  • Imidazole Ring : The imidazole moiety is crucial for the biological activity of this compound.
  • Pyridine Substituent : The presence of a pyridine ring enhances the compound's interactions with biological targets.
  • Dicarbonitrile Groups : These groups may contribute to the compound's reactivity and ability to form complexes with metal ions or biomolecules.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that certain imidazole derivatives demonstrated micromolar activity against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .

CompoundCell LineIC50 (µM)
Imidazole Derivative AA54910
Imidazole Derivative BHeLa8

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of ischemic cerebrovascular disease. Similar imidazole compounds have shown potential in reducing neuronal damage by inhibiting oxidative stress and apoptosis pathways .

Enzyme Inhibition

The compound's potential as an inhibitor of monoamine oxidase (MAO) enzymes has also been explored. MAO inhibitors are significant in treating depression and other neurological disorders. Studies have demonstrated that certain imidazole derivatives act as selective inhibitors of hMAO-A and hMAO-B enzymes, with IC50 values in the low micromolar range .

EnzymeCompoundIC50 (µM)
hMAO-AImidazole Derivative C0.342
hMAO-BImidazole Derivative D0.075

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer activity of various imidazole derivatives, including our target compound. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Study 2: Neuroprotective Mechanisms

In a model of ischemic stroke, the administration of an imidazole derivative improved neurological outcomes by reducing infarct size and enhancing neuronal survival. This effect was attributed to the compound's ability to scavenge free radicals and inhibit inflammatory pathways.

Q & A

Q. Advanced Research Focus

  • Ligand design : The imidazole N1 and pyridyl N atoms serve as donor sites. Chelation studies with lanthanides (e.g., Eu³⁺) reveal weak luminescence due to low ligand-to-metal charge transfer (LMCT) efficiency .
  • Spectroscopic analysis : UV-Vis and cyclic voltammetry (CV) identify metal-ligand charge-transfer (MLCT) bands and redox potentials. For example, Eu³⁺ complexes show characteristic ⁵D₀ → ⁷FJ transitions in emission spectra .
  • Crystallography : Metal coordination often distorts the imidazole planarity, necessitating high-pressure crystallization (e.g., using methanol/water mixtures) .

What mechanistic insights exist regarding the cyclization reactions involved in forming the imidazole core?

Advanced Research Focus
The imidazole ring forms via acid-catalyzed cyclization of precursors like 2-amino-1H-imidazole-4,5-dicarbonitrile (556) with aldehydes. Key steps include:

  • Nucleophilic attack : The aldehyde carbonyl reacts with the amino group, followed by dehydration .
  • Cyclocondensation : TEOF acts as a dehydrating agent, promoting ring closure. Yb(OTf)₃ catalysis accelerates the reaction by stabilizing intermediates .
  • Mechanistic studies : Isotopic labeling (¹⁵N/²H) and in situ IR spectroscopy track intermediate formation. For example, nitrile groups remain intact during cyclization, confirmed by XPS .

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